Dichloropropanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloropropanedioic acid can be synthesized through various methods. One common method involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO₄), which yields a substituted benzoic acid . Another method is the oxidation of primary alcohols or aldehydes using reagents such as Dess-Martin periodinane or alkaline KMnO₄ . Additionally, carboxylic acids can be prepared from nitriles by heating with aqueous acid or base .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of nitriles or the carboxylation of Grignard reagents. The latter method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
Dichloropropanedioic acid undergoes various chemical reactions, including nucleophilic acyl substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Acyl Substitution: This reaction is facilitated by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂).
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products Formed
The major products formed from these reactions include esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichloropropanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dichloropropanedioic acid exerts its effects involves the inhibition of specific enzymes, particularly those involved in the processing of pyruvate . This inhibition disrupts metabolic pathways, leading to various biochemical effects. The compound targets enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropanoic acid: This compound has a similar structure but differs in the position of the chlorine atoms.
Malonic acid:
Uniqueness
Dichloropropanedioic acid is unique due to its specific inhibitory effects on pyruvate-processing enzymes and its use as a selective herbicide . The presence of chlorine atoms in its structure also distinguishes it from other dicarboxylic acids, contributing to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
2,2-dichloropropanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLUIAXHKCMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205387 |
Source
|
Record name | Propanedioic acid, dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-23-9 |
Source
|
Record name | Propanedioic acid, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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